20-HEDE -

20-HEDE

Catalog Number: EVT-1579820
CAS Number:
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
20-HeDE is a long-chain fatty acid.
Overview

20-Hydroxyeicosatetraenoic acid is a metabolite derived from arachidonic acid, primarily synthesized by the cytochrome P450 enzyme systems, specifically the CYP4A and CYP4F families. This compound plays a significant role in various physiological processes, including vascular function, inflammation, and cellular signaling. It has been implicated in the regulation of blood pressure and the modulation of renal function, making it a subject of interest in cardiovascular and renal research.

Source

20-Hydroxyeicosatetraenoic acid is produced in various tissues, with notable synthesis occurring in the kidneys, brain, and vascular tissues. The production of this compound is often upregulated in pathological conditions such as cancer and hypertension, where it contributes to tumor growth and angiogenesis .

Classification

20-Hydroxyeicosatetraenoic acid falls under the category of eicosanoids, which are signaling molecules derived from fatty acids. It is classified as a hydroxy fatty acid due to the presence of a hydroxyl group at the 20th carbon position of its eicosa structure.

Synthesis Analysis

Methods

The synthesis of 20-Hydroxyeicosatetraenoic acid occurs through the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes. Specifically, CYP4A and CYP4F enzymes catalyze this conversion. The process typically involves the following steps:

  1. Substrate Preparation: Arachidonic acid is introduced into a reaction mixture containing NADPH as a cofactor.
  2. Enzymatic Reaction: The cytochrome P450 enzymes facilitate the hydroxylation of arachidonic acid at the 20th carbon position.
  3. Product Isolation: The resulting 20-Hydroxyeicosatetraenoic acid is isolated using liquid-liquid extraction methods followed by chromatographic techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for quantification .

Technical Details

The synthesis can be quantitatively analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of 20-Hydroxyeicosatetraenoic acid levels in biological samples by monitoring specific mass-to-charge ratios corresponding to the compound .

Molecular Structure Analysis

Structure

The molecular formula for 20-Hydroxyeicosatetraenoic acid is C20H32O3. Its structure features a long hydrocarbon chain typical of eicosanoids, with a hydroxyl group (-OH) at the 20th carbon position.

Chemical Reactions Analysis

Reactions

20-Hydroxyeicosatetraenoic acid participates in various biochemical reactions:

  1. Vasoconstriction: It acts as a potent vasoconstrictor in vascular tissues.
  2. Cell Proliferation: In cancer biology, it promotes cell proliferation and angiogenesis through signaling pathways involving mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
  3. Interaction with Receptors: It binds to specific receptors that mediate its effects on vascular tone and renal function.

Technical Details

The reactions involving 20-Hydroxyeicosatetraenoic acid are often studied using in vitro assays to evaluate its effects on cell lines or isolated tissues under controlled conditions .

Mechanism of Action

Process

The mechanism by which 20-Hydroxyeicosatetraenoic acid exerts its biological effects involves several steps:

  1. Receptor Binding: It binds to specific G protein-coupled receptors (GPCRs) on target cells.
  2. Signal Transduction: This binding activates downstream signaling pathways that lead to cellular responses such as increased proliferation or altered vascular tone.
  3. Physiological Effects: The ultimate effects include modulation of blood pressure, renal function, and tumor growth dynamics.

Data

Studies have shown that inhibitors of 20-Hydroxyeicosatetraenoic acid synthesis can significantly reduce tumor growth in renal carcinoma models, indicating its critical role in cancer biology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Reacts with free radicals and can participate in further oxidation reactions leading to other eicosanoids.

Relevant analyses often involve assessing its stability under various conditions and its interactions with other biomolecules .

Applications

Scientific Uses

20-Hydroxyeicosatetraenoic acid has several important applications in scientific research:

  1. Cancer Research: Its role as a mitogen makes it significant in studies related to tumor biology and cancer therapeutics.
  2. Cardiovascular Studies: Investigated for its effects on blood pressure regulation and vascular health.
  3. Renal Function Studies: Used to explore mechanisms underlying renal pathophysiology and potential therapeutic targets for hypertension-related kidney disease .
Introduction to 20-HEDE in Biomedical Research

Biochemical Context of 20-HETE and Its Antagonists

20-Hydroxyeicosatetraenoic acid (20-HETE) is a cytochrome P450 (CYP450)-derived eicosanoid that serves as a potent signaling molecule with diverse physiological and pathological roles. Produced primarily via ω-hydroxylation of arachidonic acid by CYP4A and CYP4F isoforms, 20-HETE regulates vascular tone, renal tubular function, and inflammatory responses [2] [4] [9]. In vascular smooth muscle, it induces vasoconstriction by inhibiting calcium-activated potassium (K⁺) channels and enhancing calcium influx. In renal tubules, it inhibits sodium reabsorption through suppression of Na⁺-K⁺-ATPase and Na⁺-K⁺-2Cl⁻ cotransporters [4] [8]. Under pathological conditions such as ischemia-reperfusion (I/R) injury, 20-HETE overproduction contributes to oxidative stress, endothelial dysfunction, and inflammation [1] [3].

20-HEDE (20-hydroxyeicosa-6(Z),15(Z)-dienoic acid, WIT 002) is a rationally designed synthetic analog that antagonizes 20-HETE signaling. Its structural modifications—specifically the repositioned double bonds at C6 and C15—enhance metabolic stability while preserving high-affinity binding to 20-HETE receptors. Unlike endogenous 20-HETE, 20-HEDE lacks two of the four double bonds, rendering it resistant to autoxidation and metabolism by cyclooxygenases and lipoxygenases [1] [5] [7]. This biochemical resilience makes it an invaluable pharmacological tool for dissecting 20-HETE pathways.

Table 1: Structural and Functional Comparison of 20-HETE and 20-HEDE

Property20-HETE20-HEDE
Chemical Name20-Hydroxyeicosatetraenoic acid20-Hydroxyeicosa-6(Z),15(Z)-dienoic acid
Double Bonds4 (C5, C8, C11, C14)2 (C6, C15)
Metabolic StabilityLow (rapidly oxidized)High (resists autoxidation)
Primary TargetGPR75 receptor, ion channels20-HETE receptor antagonism
Vasoactive EffectPotent constrictionBlocks 20-HETE-induced constriction

Historical Development of 20-HEDE as a Pharmacological Tool

The development of 20-HEDE emerged from the need to overcome limitations of early 20-HETE pathway inhibitors. HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a selective CYP4A inhibitor, effectively reduced 20-HETE synthesis but lacked receptor-specific actions [1] [3]. Initial studies in isolated perfused kidneys and uninephrectomized rat models demonstrated that HET0016 attenuated I/R injury by reducing 20-HETE overproduction. However, questions remained about its pharmacokinetics and tissue distribution during reperfusion [3].

20-HEDE was developed as a targeted antagonist to directly block 20-HETE signaling without affecting its synthesis. Early functional characterization revealed its ability to competitively inhibit 20-HETE-induced vasoconstriction in renal and cerebral arterioles. In renal I/R models, intra-arterial administration of 20-HEDE (20 µg) accelerated the recovery of medullary perfusion and cortical reoxygenation during reperfusion, paralleling the protective effects of HET0016 [1] [3]. Notably, 20-HEDE reduced tubular necrosis scores by 63% in the outer medulla and 69% in the cortex, while simultaneously suppressing inflammatory cell infiltration and apoptosis [1].

Beyond vascular and renal applications, 20-HEDE demonstrated efficacy in oncology research. In athymic nude mice implanted with 786-O renal carcinoma cells, daily administration of 20-HEDE suppressed tumor growth by 84%, even when treatment commenced after tumors reached palpable sizes (~0.1 cm³) [5] [10]. This highlighted its potential as a research tool for investigating 20-HETE's role in cancer proliferation and invasion.

Table 2: Key Milestones in 20-HEDE Development

Year RangeDevelopment PhaseKey Findings
2000–2005Target Validation20-HETE identified as mediator of I/R injury; HET0016 shows protective effects
2005–2010Compound OptimizationSynthesis of dienoic analogs with improved metabolic stability
2010–PresentFunctional Characterization20-HEDE validated in renal I/R, cancer, and vascular models [1] [5] [10]

Role of 20-HEDE in Modulating CYP450-Mediated Pathways

20-HEDE exerts its effects through precise modulation of 20-HETE signaling cascades, acting primarily via three interconnected mechanisms:

  • Vascular Reactivity Modulation: 20-HETE sensitizes vascular smooth muscle to constrictor stimuli by inhibiting the large-conductance Ca²⁺-activated K⁺ (BKₐ) channel, inducing membrane depolarization and voltage-dependent Ca²⁺ influx. 20-HEDE reverses this effect by competitively binding to the 20-HETE recognition site on the channel complex. In renal I/R models, this translates to improved medullary blood flow during reperfusion, as 20-HEDE administration enhances tissue oxygenation by 40% compared to controls [1] [9]. Additionally, 20-HEDE disrupts 20-HETE's facilitation of angiotensin II (Ang II) and endothelin-1 (ET-1) signaling, which normally involve CYP450-dependent amplification of Gq-coupled receptor cascades [8] [9].

  • Tubular Transport Regulation: In the renal thick ascending limb (TAL), 20-HETE inhibits Na⁺-K⁺-2Cl⁻ cotransport by suppressing the apical 70 pS K⁺ channel. 20-HEDE antagonizes this effect, indirectly modulating electrolyte reabsorption. However, its primary renoprotective action during I/R injury stems from mitigating 20-HETE-driven inflammation and apoptosis rather than directly altering transport. By reducing caspase-3 activation and polymorphonuclear leukocyte infiltration, 20-HEDE preserves tubular architecture [1] [3] [8].

  • Receptor-Mediated Signaling: 20-HETE activates the Gq-coupled receptor GPR75, triggering downstream effectors including phospholipase C (PLC), protein kinase C (PKC), and the epidermal growth factor receptor (EGFR). This cascade promotes NADPH oxidase activation, reactive oxygen species (ROS) generation, and nuclear factor kappa B (NF-κB)-driven inflammation. 20-HEDE functions as a high-affinity GPR75 antagonist, disrupting this pathway at its origin. In vascular endothelia, this prevents eNOS uncoupling and preserves nitric oxide (NO) bioavailability [2] [9]. In cancer models, 20-HEDE inhibits 20-HETE-induced STAT3 activation and PD-L1 upregulation, thereby attenuating immune evasion mechanisms in non-small cell lung cancer [5] [7].

Table 3: Pathway-Specific Actions of 20-HEDE

Pathway20-HETE Action20-HEDE AntagonismFunctional Outcome
BKₐ Channel ModulationChannel inhibition → VasoconstrictionRestores channel activityImproved tissue perfusion
GPR75/EGFR TransactivationActivates PKC/MAPK/NF-κB cascadeBlocks receptor activationReduced inflammation and oxidative stress
Tubular TransportInhibits Na⁺ reabsorptionIndirect modulation via signaling blockadeAttenuated I/R-induced apoptosis
Tumorigenic SignalingPromotes EMT, MMP-2 activationInhibits STAT3/PD-L1 axisSuppressed tumor invasion and growth

20-HEDE has also illuminated 20-HETE's role in non-vascular receptors. Evidence suggests it attenuates 20-HETE-mediated activation of TRPV1 channels in sensory neurons, which may contribute to neurogenic inflammation and pain signaling [6]. Furthermore, by antagonizing 20-HETE's interaction with GPR40 (FFAR1), 20-HEDE helps clarify this eicosanoid's involvement in insulin secretion and pancreatic β-cell function [2].

Properties

Product Name

20-HEDE

IUPAC Name

(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h8-11,21H,1-7,12-19H2,(H,22,23)/b10-8-,11-9-

InChI Key

RYHYNNWEPYGEEH-WGEIWTTOSA-N

SMILES

C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO

Synonyms

20-HEDE
20-hydroxyeicosa-6(Z),15(Z)-dienoic acid
WIT002 cpd

Canonical SMILES

C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO

Isomeric SMILES

C(CCC/C=C\CCCCC(=O)O)CCC/C=C\CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.